Medetomidine-d3 Hydrochloride

描述

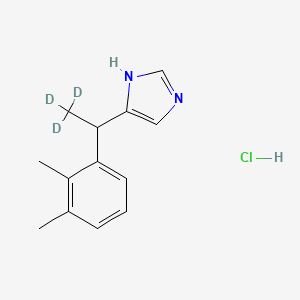

Medetomidine-d3 Hydrochloride is a synthetic compound used primarily as a surgical anesthetic and analgesic. It is a deuterated form of medetomidine, which means that three hydrogen atoms in the molecule are replaced with deuterium. This compound is often found as its hydrochloride salt, this compound. It is an alpha-2 adrenergic agonist, which means it binds to alpha-2 adrenergic receptors and mimics the action of norepinephrine, leading to sedation and analgesia .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of medetomidine-d3 hydrochloride involves several steps. One novel method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation. This method provides a convenient step for the synthesis without requiring methylation and dehydration steps, which are problematic in previous methods . Another method involves the Friedel-Crafts reaction of 1-(1-chloroethyl)-2,3-dimethylbenzene with N-TMS imidazole under the action of Lewis acid titanium tetrachloride to generate medetomidine. This is followed by resolving medetomidine using L-(+)-tartaric acid and forming a salt with hydrochloric acid .

Industrial Production Methods

The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, and the final product is often refined through recrystallization to obtain a finished product suitable for pharmaceutical use .

化学反应分析

Types of Reactions

Medetomidine-d3 hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

科学研究应用

Medetomidine-d3 hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the study of deuterium-labeled compounds.

Biology: Used in studies involving alpha-2 adrenergic receptors to understand their role in various physiological processes.

Medicine: Used as an anesthetic and analgesic in veterinary medicine, particularly for dogs and cats.

Industry: Used in the development of new anesthetic drugs and in the study of drug metabolism and pharmacokinetics

作用机制

Medetomidine-d3 hydrochloride exerts its effects by binding to alpha-2 adrenergic receptors. This binding inhibits the release of norepinephrine, leading to sedation and analgesia. The molecular targets include alpha-2A, alpha-2B, and alpha-2C adrenergic receptors. The pathways involved include the inhibition of adenylate cyclase, leading to decreased cyclic AMP levels and reduced neurotransmitter release .

相似化合物的比较

Similar Compounds

Dexmedetomidine: A more selective alpha-2 adrenergic agonist with similar sedative and analgesic properties.

Clonidine: Another alpha-2 adrenergic agonist used primarily for its antihypertensive effects.

Xylazine: An alpha-2 adrenergic agonist used in veterinary medicine for sedation and analgesia

Uniqueness

Medetomidine-d3 hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research involving isotopic labeling. This allows for more precise studies of drug metabolism and pharmacokinetics compared to its non-deuterated counterparts .

生物活性

Medetomidine-d3 Hydrochloride, a stable isotope-labeled analogue of Medetomidine, is primarily utilized in veterinary medicine as a potent sedative and analgesic agent. This compound functions as an alpha-2 adrenergic agonist , exhibiting significant biological activity through its interaction with alpha-2 adrenergic receptors. This article delves into the biological activity, pharmacokinetics, and research applications of this compound, supported by relevant data and case studies.

This compound acts predominantly as an agonist at the α2-adrenoceptor . Upon binding to these receptors, it triggers a cascade of biochemical responses that lead to sedation, analgesia, and muscle relaxation. The mechanism involves:

- Peripheral vasoconstriction : Activation of α2-adrenoceptors results in vasoconstriction, which can influence blood pressure and overall cardiovascular effects.

- Inhibition of neurotransmitter release : By modulating neurotransmitter release in the central nervous system, it effectively reduces anxiety and pain responses in animals undergoing surgical procedures or stressful situations .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals its absorption, distribution, metabolism, and excretion characteristics. Key findings include:

- Rapid distribution : Studies indicate that after administration, peak concentrations in the brain are observed within 30 minutes.

-

Volume of distribution : Variations across species have been documented. For instance:

Species Volume of Distribution (L/kg) Clearance (mL/min/kg) Half-Life (hr) Dog 2.8 27.5 0.97 Cat 3.6 33.4 1.6 Rat 8.2 88.5 1.09

These parameters highlight the differences in how Medetomidine-d3 is metabolized across various animal models .

Biological Activity

This compound has been extensively studied for its biological effects. Key findings include:

- Sedation and analgesia : It has been shown to produce significant sedation and pain relief in various animal models, with a high affinity for alpha-2 adrenergic receptors (Ki: 1.08 nM) indicating its potency.

- Anxiolytic effects : Research indicates that Medetomidine can effectively reduce anxiety in animals during stressful procedures .

- Comparative studies : In clinical studies comparing Medetomidine with other sedatives like Xylazine, it was found that while both provided effective sedation, there were differences in recovery times and cardiovascular stability .

Case Studies

Several studies have explored the efficacy and safety profiles of this compound in various contexts:

- Veterinary Anesthesia : A study involving horses demonstrated that Medetomidine reduced the minimum alveolar concentration of isoflurane required for anesthesia, highlighting its role in optimizing anesthetic protocols .

- Diuretic Effects : In a comparative study on healthy dogs, Medetomidine was shown to decrease urine concentrations of arginine vasopressin (AVP) more significantly than Xylazine, indicating its potential impact on hormonal regulation and fluid balance .

Research Applications

This compound is utilized in various research contexts due to its unique isotopic labeling:

- Pharmacokinetic studies : Its stable isotopes allow for detailed tracking of the compound's fate within biological systems without altering its pharmacological properties.

- Drug interaction studies : Research has focused on its interactions with other central nervous system drugs to understand potential synergistic or antagonistic effects.

- Analytical chemistry : It serves as an internal standard in mass spectrometry for quantifying Medetomidine levels in biological samples .

属性

IUPAC Name |

5-[2,2,2-trideuterio-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/i3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPNGEIHDPSLNMU-FJCVKDQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=CC(=C1C)C)C2=CN=CN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857951 | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246820-20-1 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-(2,3-Dimethylphenyl)(2,2,2-~2~H_3_)ethyl]-1H-imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。